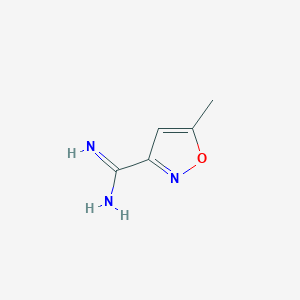

5-Methyl-1,2-oxazole-3-carboximidamide

Description

5-Methyl-1,2-oxazole-3-carboximidamide is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at the 5-position and a carboximidamide moiety at the 3-position. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic properties and reactivity.

Propriétés

Formule moléculaire |

C5H7N3O |

|---|---|

Poids moléculaire |

125.13 g/mol |

Nom IUPAC |

5-methyl-1,2-oxazole-3-carboximidamide |

InChI |

InChI=1S/C5H7N3O/c1-3-2-4(5(6)7)8-9-3/h2H,1H3,(H3,6,7) |

Clé InChI |

YDOHFQRZPKNSMQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NO1)C(=N)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2-oxazole-3-carboximidamide typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with formamide, which leads to the formation of the oxazole ring .

Industrial Production Methods

Industrial production methods for 5-Methyl-1,2-oxazole-3-carboximidamide are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-throughput reactors and optimization of reaction conditions for scale-up, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-1,2-oxazole-3-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic aromatic substitution can occur at the 5-position of the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like palladium or nickel.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 5-position .

Applications De Recherche Scientifique

5-Methyl-1,2-oxazole-3-carboximidamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 5-Methyl-1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites of enzymes and altering their activity .

Comparaison Avec Des Composés Similaires

Research Findings and Challenges

- Crystallography : Tools like SHELX () and ORTEP () are critical for validating the planar geometry of oxazole rings. Bond lengths in oxazoles (C-O ~1.36 Å, C-N ~1.30 Å) differ from pyrazoles (N-N ~1.35 Å) and triazoles (N-N ~1.32 Å) .

- Computational Insights : Density functional theory (DFT) with exact exchange () predicts HOMO-LUMO gaps for oxazoles (~5.2 eV) to be narrower than benzooxadiazoles (~5.8 eV), suggesting higher reactivity .

Activité Biologique

5-Methyl-1,2-oxazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various pathological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

5-Methyl-1,2-oxazole-3-carboximidamide features a unique oxazole ring structure that contributes to its biological activity. The presence of the carboximidamide functional group enhances its interaction with biological targets.

The primary mechanism of action for 5-Methyl-1,2-oxazole-3-carboximidamide involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and is implicated in cancer immunosuppression. Inhibiting IDO1 can potentially reverse immune suppression in tumor microenvironments, making it a target for cancer therapies .

Biological Activity

Research indicates that 5-Methyl-1,2-oxazole-3-carboximidamide exhibits potent inhibitory effects against IDO1. In enzymatic assays, several derivatives have demonstrated significant activity with IC50 values ranging from nanomolar to micromolar concentrations. For example, related compounds have shown IC50 values of 108.7 nM and 178.1 nM against IDO1 in HEK293T cells expressing the enzyme .

Study 1: IDO1 Inhibition

A study focused on a series of oxadiazole derivatives, including 5-Methyl-1,2-oxazole-3-carboximidamide, revealed that these compounds effectively inhibited IDO1 activity. The most promising derivatives exhibited enhanced pharmacokinetic properties compared to existing inhibitors like epacadostat, with improved half-lives and bioavailability .

Study 2: Antitumor Activity

Another investigation evaluated the antitumor efficacy of 5-Methyl-1,2-oxazole-3-carboximidamide in various cancer models. The compound showed significant inhibition of tumor growth in xenograft models, suggesting its potential as an immunotherapeutic agent.

Data Table: Biological Activity Overview

| Compound | Target Enzyme | IC50 (nM) | Model Used | Notes |

|---|---|---|---|---|

| 5-Methyl-1,2-oxazole-3-carboximidamide | IDO1 | 108.7 | HEK293T Cells | Potent inhibitor |

| Derivative A | IDO1 | 178.1 | HEK293T Cells | Improved pharmacokinetics |

| Derivative B | IDO1 | 139.1 | HEK293T Cells | Comparable to epacadostat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.